N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Description
The compound N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide features a complex heterocyclic architecture. Its core structure includes:
- A 1,3-benzothiazole moiety linked via a carbamoyl-methyl-sulfanyl bridge to a 4H-1,2,4-triazole ring substituted with a 3-methylphenyl group.
- A naphthalene-1-carboxamide group attached to the triazole through a methylene spacer.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6O2S2/c1-19-8-6-11-21(16-19)36-26(17-31-28(38)23-13-7-10-20-9-2-3-12-22(20)23)34-35-30(36)39-18-27(37)33-29-32-24-14-4-5-15-25(24)40-29/h2-16H,17-18H2,1H3,(H,31,38)(H,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQFBSCCRIJITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of Benzothiazole Derivative: This step involves the synthesis of the benzothiazole moiety through cyclization reactions.
Triazole Formation: The triazole ring is formed via cycloaddition reactions, often involving azides and alkynes.
Coupling Reactions: The final compound is assembled through coupling reactions that link the benzothiazole, triazole, and naphthalene units.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Chemical Research: The compound serves as a model for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A :
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS: 315702-27-3)
- Structural Similarities : Shares the benzothiazole-triazole-sulfanyl backbone but replaces the naphthalene carboxamide with a simpler acetamide group and a 3-hydroxypropyl chain.
Compound B :
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)
- Structural Similarities : Integrates a methyl-substituted benzothiazole and triazole-sulfanyl linkage.
- Key Differences : The triazole is substituted with an isopropyl group instead of a 3-methylphenyl group, which could alter steric effects and metabolic stability .
Triazole Derivatives with Aryl Substituents
Compound C :
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs
- Structural Similarities : Features a triazole core with aryl substituents (e.g., bromophenyl).
- Reported anticancer activity highlights the role of triazole-aryl interactions in cytotoxicity .
Compound D :
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides
- Structural Similarities: Incorporates sulfanyl-linked heterocycles (oxadiazole instead of triazole) and an aminothiazole group.
- Key Differences : The oxadiazole ring may confer different electronic properties, affecting reactivity and target selectivity .
Naphthalene-Containing Analogues
Compound E :
4-Hydroxy-N-(naphtho[1,2-b]pyrazol-3-yl)naphthalene-1-carboxamide derivatives
- Structural Similarities : Includes a naphthalene-carboxamide group, critical for π-π stacking in protein binding.
- Key Differences : Replaces the benzothiazole-triazole system with a pyrazole ring, simplifying the heterocyclic framework .
Data Table: Key Comparisons
Biological Activity
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C21H24N4O4S
Molecular Weight : 428.5 g/mol
IUPAC Name : this compound
The compound features a naphthalene core linked to a triazole ring and a benzothiazole moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes by binding to metal ions or other biomolecules.
- Receptor Modulation : The compound may interact with cellular receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthalene and benzothiazole exhibit significant antimicrobial properties against various pathogens.
Antimicrobial Activity
Studies have demonstrated that similar naphthalene derivatives possess strong antimicrobial properties. For instance:
- In Vitro Studies : Compounds such as N-(2-methoxyphenyl)naphthalene-1-carboxamide exhibited two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin .
- Mechanism of Action : The antimicrobial effects are often linked to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays:
- Cell Line Studies : Compounds derived from similar structures showed IC50 values ranging from 0.62 µM to 14.74 µM against human breast cancer cell lines (MCF-7 and MDA-MB-468) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.62 | MCF-7 |
| Compound B | 0.06 | MDA-MB-468 |
| Compound C | 14.74 | SISO |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications:
- Inhibition of COX Enzymes : Similar compounds have demonstrated selective inhibition of cyclooxygenases (COX), with IC50 values indicating potent anti-inflammatory effects comparable to existing drugs like Celecoxib .
Study on Antimycobacterial Activity
A study focusing on the synthesis and evaluation of naphthalene derivatives reported that certain compounds displayed significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis, surpassing the efficacy of traditional treatments .
Investigation on Cytotoxicity
Research on the cytotoxic effects of benzothiazole derivatives indicated that modifications at specific positions significantly enhanced their anticancer activity. Compounds with electron-withdrawing groups exhibited improved potency against various cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The compound can be synthesized via multi-step reactions involving carbodiimide derivatives or boric acid as coupling agents. A typical protocol includes:
Formation of the triazole core via cyclization of thiosemicarbazide derivatives.
Functionalization with a benzothiazole-carbamoyl moiety using carbodiimide-mediated amide coupling .
Final purification via column chromatography.
Characterization: Intermediates and final products are confirmed using elemental analysis, / NMR, and high-resolution mass spectrometry (HRMS). For example, highlights the use of spectroscopy to validate a structurally similar naphthol derivative .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store at -20°C in airtight containers to prevent degradation (see similar compounds in and ) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DMF, THF, DCM | DMF |
| Reaction Time | 12–48 hours | 24 hours |
| Statistical tools like response surface methodology (RSM) can identify interactions between variables, as demonstrated in for flow chemistry optimizations . |
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites on the triazole ring.
- Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl) to steer substitution to the desired position. highlights analogous strategies for sulfanyl-acetamide derivatives .
- Catalysis : Palladium-mediated C-H activation (see for dimethylamination of naphthalene derivatives) .
Q. How should researchers resolve contradictions in spectroscopic data?
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., and for triazole-carboxamide derivatives) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, utilized - COSY to assign proton environments in naphthalene-amine derivatives .
Q. What strategies stabilize reactive intermediates during synthesis?
- Low-Temperature Quenching : Rapid cooling (-78°C) after coupling reactions to prevent side reactions.
- In Situ Trapping : Use scavengers (e.g., polymer-bound reagents) to stabilize carbodiimide-activated intermediates, as described in for carbazole synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls.
- Metabolite Profiling : Use LC-MS to identify degradation products that may affect activity (e.g., highlights the need for stability studies in triazole derivatives) .
- Dosage Calibration : Account for batch-to-batch variability in compound purity via HPLC quantification .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Characterization
| Step | Reaction Type | Reagents/Conditions | Characterization Method |
|---|---|---|---|
| 1 | Triazole Cyclization | Thiosemicarbazide, 80°C, DMF | NMR, HRMS |
| 2 | Amide Coupling | EDC/HOBt, RT, 24h | NMR, IR |
| 3 | Purification | Column Chromatography (EtOAc/Hexane) | TLC, HPLC |
Q. Table 2. Stability Under Storage Conditions
| Temperature | Duration | Purity (%) | Degradation Products |
|---|---|---|---|
| -20°C | 6 months | 98.5 | None detected |
| 4°C | 1 month | 95.2 | Trace oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
